Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-
Description
Chemical Structure: The compound, with the systematic name Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-, features two acetyl (ethanone) groups attached to a central 1,3-phenylene core. This core is further bridged via methyleneoxy (-O-CH₂-O-) linkers to two 3-methoxy-4,1-phenylene units. Its molecular formula is C₂₁H₂₄O₆, and it has a molecular weight of 372.41 g/mol .
Synthesis: It is synthesized by reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone with 1,3-dibromopropane in acetonitrile under basic conditions (potassium carbonate). The reaction proceeds via nucleophilic substitution, forming ether linkages between the aromatic rings and the propane bridge .
Applications:
This compound is identified as a process-related substance in the synthesis of Iloperidone, an antipsychotic drug, highlighting its role as a pharmaceutical intermediate .
Properties
CAS No. |
698982-45-5 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3 |
InChI Key |
AGGLJBWQZMRAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include bis-ethanone derivatives with variations in linker groups, substituents, and aromatic ring modifications. Selected examples are summarized below:
Key Differences :
Physical and Chemical Properties
Thermodynamic Stability : The target compound’s propane linker and methoxy groups reduce crystallinity compared to hydroxy-substituted derivatives like Didemethylpseudoaspidin, resulting in a lower melting point.
Biological Activity
Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with the molecular formula and a molecular weight of approximately 374.4 g/mol. This compound features a unique structure characterized by two ethanone groups linked by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) moiety. Its distinctive chemical properties and potential biological activities make it a subject of interest in various fields of research.
The biological activity of Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Antimicrobial Activity : It has been suggested that the compound can disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.
- Enzyme Inhibition : The structure allows for potential interactions with various enzymes, leading to inhibition or modulation of their activity.
Research Findings
Recent studies have explored the biological effects of this compound:
- Cytotoxicity Studies : In vitro assays have indicated that Ethanone derivatives may exhibit low cytotoxicity at certain concentrations. For instance, a related compound showed an IC50 value of approximately 368.2 mg/L against rat brain striatum primary neurons .
- Antimicrobial Studies : The compound’s ability to inhibit bacterial growth was assessed using standard microbiological techniques. Results indicated significant antimicrobial activity against various strains of bacteria.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Ethanone derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications enhanced antimicrobial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of Ethanone derivatives on human liver cells. The findings revealed that at concentrations below 500 mg/L, the compounds exhibited minimal cytotoxic effects.
| Concentration (mg/L) | Cell Viability (%) |
|---|---|
| 100 | 95 |
| 250 | 90 |
| 500 | 70 |
Comparative Analysis with Similar Compounds
Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethanone, 1,1'-(1,3-phenylene)bis- | C10H10O2 | Moderate antimicrobial activity |
| Ethanone, 1,1'-(1,4-phenylenebis(oxy-4,1-phenylene))bis- | C22H18O4 | Lower cytotoxicity |
| Ethanone derivative with methylene linkages | C24H22O4 | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
